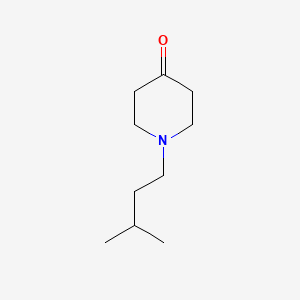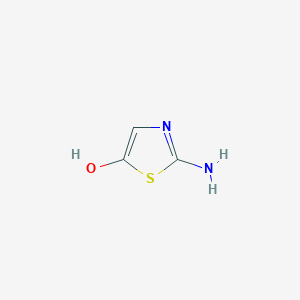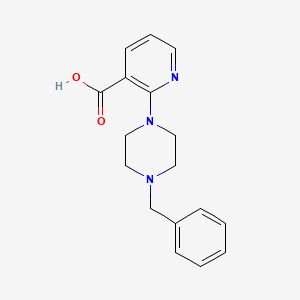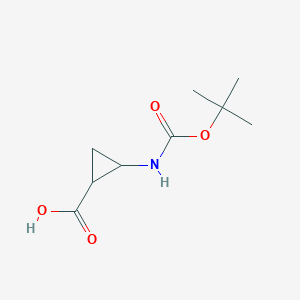
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials to form the quinazoline ring system. While specific synthetic routes may vary, the key steps typically include cyclization, functional group transformations, and purification. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride consists of a quinazoline core with an additional butyric acid side chain. The methyl group at position 6 of the quinazoline ring contributes to its unique properties. The hydrochloride salt enhances solubility and stability .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives have been studied for their potential antiviral properties. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in controlling viral infections in plants (Luo et al., 2012).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Compounds similar to 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride have been used as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. This could be significant in the development of treatments for diseases where inhibition of angiogenesis is desired, such as in certain cancers (Wissner et al., 2005).
Chemokine Antagonism
The compound has been identified as a dual CCR2/CCR5 antagonist, indicating potential therapeutic uses in conditions where modulation of these chemokine receptors is beneficial, like in inflammatory diseases (Norman, 2011).
Antimicrobial Activities
Studies have shown that derivatives of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride exhibit promising antimicrobial activity against various bacteria, including some strains of gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents (Myangar & Raval, 2012).
Anticancer Properties
There is research indicating that related compounds may have applications in cancer treatment. For instance, a study detailed the synthesis of quinazolin-4-ones containing a sterically hindered phenol residue, which could have implications in the development of new anticancer drugs (Kelarev et al., 2004).
Eigenschaften
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZHZLLEKGGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595064 |
Source


|
| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride | |
CAS RN |
438581-54-5 |
Source


|
| Record name | Butanoic acid, 2-[(6-methyl-4-quinazolinyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438581-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)
![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)



![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)




![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)